molecular formula C18H22N2O3 B2752824 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea CAS No. 1795485-10-7

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2752824
CAS No.: 1795485-10-7
M. Wt: 314.385
InChI Key: WMKFXJILPZFOAF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea is a urea derivative characterized by a central urea core (NHCONH) substituted with two distinct aromatic groups. The nitrogen atoms are substituted with:

  • A 2-methoxy-2-(2-methoxyphenyl)ethyl group: This moiety consists of an ethyl chain with a methoxy group at the second carbon and a 2-methoxyphenyl group attached to the same carbon.
  • An m-tolyl group: A phenyl ring substituted with a methyl group at the meta (3-) position.

Its synthesis likely involves isocyanate intermediates or carbamate substitutions, analogous to methods described for structurally related ureas .

Properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-7-6-8-14(11-13)20-18(21)19-12-17(23-3)15-9-4-5-10-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKFXJILPZFOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetonitrile and m-toluidine.

    Formation of Intermediate: The nitrile group of 2-methoxyphenylacetonitrile is reduced to the corresponding amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Urea Formation: The resulting amine is then reacted with an isocyanate derivative of m-toluidine under mild conditions to form the urea linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microbial strains. Preliminary studies have shown significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infectious diseases.

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it may induce apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways leading to cell cycle arrest and apoptosis in breast cancer cell lines.

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study focusing on various urea derivatives included this compound and reported significant inhibition against microbial growth. This highlights its potential application in developing new antimicrobial agents.
  • Anticancer Mechanism : In controlled laboratory settings, the compound was tested against multiple cancer cell lines, revealing its capacity to induce apoptosis through specific signaling pathways. These findings suggest that it could be a lead compound for new anticancer therapies.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Features :

  • Urea core substituted with a 2-(pyrrole-2-carbonyl)phenyl group (introducing a heterocyclic pyrrole ring) and a 4-methoxyphenyl group.
    Synthesis :
  • Synthesized via a one-step carbonylation using triphosgene (72% yield) or a two-step carbamate substitution.
    Key Differences :
  • The pyrrole-carbonyl group replaces the ethyl-methoxyphenyl chain in the target compound, likely altering steric bulk and hydrogen-bonding capacity.
  • The 4-methoxy substituent (vs.

4-(2-Methoxyphenyl)-3,3-dimethyl-1-(3-methylphenyl)azetidin-2-one

Structural Features :

  • A β-lactam (azetidin-2-one) core with 2-methoxyphenyl and 3-methylphenyl substituents.
    Synthesis :
  • Prepared via LiHMDS-mediated cyclization of ethyl isobutyrate and an imine precursor.
    Key Differences :
  • The β-lactam ring (vs.
  • Shared 3-methylphenyl group (m-tolyl) suggests similar aromatic interactions but divergent pharmacophores due to the core structure.

1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea

Structural Features :

  • Urea core with trifluoromethoxy and hydroxyethylamino groups on one phenyl ring and a hydroxyethyl-substituted phenyl on the other. Synthesis:
  • Synthesized via CuCl-catalyzed substitution of a bromo precursor (22% yield).
    Key Differences :
  • Hydroxyethyl and trifluoromethoxy groups enhance hydrophilicity and metabolic stability compared to the target compound’s methoxy and methyl groups.
  • Substitution positions (e.g., trifluoromethoxy at meta vs. methyl at meta) influence electronic effects and steric accessibility.

Methanone Derivatives (e.g., (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone)

Structural Features :

  • Ketone (methanone) core with naphthalene, indole, or chlorophenyl substituents. Key Differences:
  • Ketone functional group (vs.
  • Bulkier aromatic systems (naphthalene, indole) may confer distinct pharmacokinetic profiles, such as increased lipophilicity.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Synthesis Yield Notable Features
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea Urea 2-methoxy-2-(2-methoxyphenyl)ethyl, m-tolyl N/A Ethyl chain with dual methoxy groups
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Urea Pyrrole-2-carbonylphenyl, 4-methoxyphenyl 72% Heterocyclic carbonyl enhances π-π stacking
4-(2-Methoxyphenyl)-3,3-dimethyl-1-(3-methylphenyl)azetidin-2-one β-lactam 2-methoxyphenyl, 3-methylphenyl Not reported Antibiotic potential via β-lactam reactivity
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Urea Trifluoromethoxy, hydroxyethylamino, hydroxyethylphenyl 22% Polar substituents improve solubility
(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone Methanone 4-methoxynaphthalene, 1-pentylindole Not reported High lipophilicity from fused aromatic systems

Key Research Findings

Synthetic Efficiency : Urea derivatives like the target compound and are synthesized via isocyanate intermediates, but yields vary significantly (e.g., 72% in vs. 22% in ), highlighting the impact of substituent complexity on reaction efficiency.

Functional Group Impact :

  • Methoxy vs. Hydroxyethyl : Methoxy groups (target compound, ) enhance lipophilicity, while hydroxyethyl groups () improve solubility and metabolic stability.
  • Heterocycles vs. Linear Chains : Pyrrole-carbonyl () introduces planar rigidity, whereas the ethyl chain in the target compound offers conformational flexibility.

Biological Activity

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C18H22N2O3C_{18}H_{22}N_{2}O_{3} and a molecular weight of approximately 314.4 g/mol, has garnered attention for its inhibitory effects on heat shock protein 90 (Hsp90), which is implicated in various cancers. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a urea linkage, methoxyphenyl groups, and a tolyl substituent. These structural elements contribute to its unique chemical properties and biological activity.

Property Value
Molecular FormulaC18H22N2O3C_{18}H_{22}N_{2}O_{3}
Molecular Weight314.4 g/mol
CAS Number1795485-10-7

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea primarily acts as an inhibitor of Hsp90. The inhibition of Hsp90 leads to the destabilization and degradation of client oncoproteins, which are critical for cancer cell survival. This mechanism ultimately results in apoptosis of cancer cells. Preliminary studies also suggest that this compound may exhibit antimicrobial properties, although further research is necessary to elucidate these effects.

Anticancer Properties

Research indicates significant anticancer activity attributed to the compound's ability to inhibit Hsp90. A study demonstrated that compounds targeting Hsp90 can lead to reduced viability in various cancer cell lines by inducing apoptosis through the downregulation of oncogenic proteins .

  • Case Study : In vitro studies showed that treatment with 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound possesses antimicrobial activity. A comparative study on similar urea derivatives revealed moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria .

  • Case Study : The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications to the urea structure may enhance these properties .

Synthesis

The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea typically involves multi-step organic reactions:

  • Reagents : The synthesis often utilizes methoxyphenylacetonitrile and appropriate amines.
  • Conditions : Reactions are commonly conducted in inert solvents like dichloromethane or toluene at controlled temperatures.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the methoxy and urea groups can significantly influence biological activity . The following table summarizes findings from various studies regarding the biological activity of related compounds:

Compound Biological Activity Reference
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(m-tolyl)ureaAnticancer (Hsp90 inhibition)
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)ureaModerate antimicrobial activity
1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)ureaSignificant anticancer properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving urea bond formation. A common approach involves coupling a methoxy-substituted ethylamine derivative with an isocyanate-containing m-tolyl precursor under reflux in polar aprotic solvents like dichloromethane or ethanol . Key parameters include:

  • Temperature : Reflux conditions (e.g., 60–80°C for ethanol) to ensure complete reaction.
  • Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and accelerate urea formation.
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of methoxy groups (δ ~3.3–3.8 ppm for OCH₃) and urea NH protons (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea backbone .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the urea carbonyl (C=O) stretch .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against kinases, phosphatases, or proteases due to urea derivatives’ affinity for enzyme active sites .
  • Cytotoxicity Studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding Assays : Radioligand competition assays for GPCRs or nuclear receptors, given the compound’s aromatic and methoxy motifs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity data to design analogs with improved potency .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .

Q. What strategies resolve contradictions in reactivity data under varying pH or solvent conditions?

  • Methodological Answer :

  • pH-Dependent Stability Tests : Monitor degradation via HPLC at pH 2–10. Urea bonds are prone to hydrolysis under acidic/basic conditions, necessitating buffered solutions (pH 7.4) for biological assays .
  • Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Polar aprotic solvents stabilize intermediates in substitution reactions .

Q. How can regioselectivity challenges in modifying the methoxy or m-tolyl groups be addressed?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for methoxy groups) during functionalization of the urea core .
  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to achieve selective substitution on the m-tolyl ring .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .

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